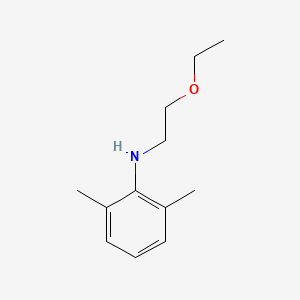

N-(2-ethoxyethyl)-2,6-dimethylaniline

Description

Properties

CAS No. |

50563-56-9 |

|---|---|

Molecular Formula |

C12H19NO |

Molecular Weight |

193.28 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)-2,6-dimethylaniline |

InChI |

InChI=1S/C12H19NO/c1-4-14-9-8-13-12-10(2)6-5-7-11(12)3/h5-7,13H,4,8-9H2,1-3H3 |

InChI Key |

ATTALTWHPRXPEA-UHFFFAOYSA-N |

SMILES |

CCOCCNC1=C(C=CC=C1C)C |

Canonical SMILES |

CCOCCNC1=C(C=CC=C1C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Pharmaceutical Utility Lidocaine: Synthesized via amidation of 2,6-dimethylaniline with 2-chloroacetyl chloride, followed by substitution with diethylamine . The diethylaminoethyl group enhances lipophilicity, enabling membrane penetration. Ranolazine: Incorporates a piperazine ring and methoxyphenoxyethyl group, extending its half-life and target specificity compared to simpler aniline derivatives .

Agrochemical Relevance

- Metalaxyl Metabolites : Metabolites like HMMA (N-(2-hydroxymethyl-6-methylphenyl)-N-(methoxyacetyl)-alanine methyl ester) retain the 2,6-dimethylaniline core, which influences their environmental persistence and regulatory monitoring .

Physicochemical Properties Degradation Pathways: 2,6-Dimethylaniline undergoes Fenton oxidation to form intermediates like 2,6-dimethylphenol and short-chain acids, a process critical for wastewater treatment . Derivatives with bulkier substituents (e.g., ethoxyethyl) may exhibit slower degradation. Optical Properties: Schiff base derivatives like (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline exhibit strong third-order nonlinear absorption, suggesting utility in photonic devices .

Regulatory and Safety Profiles 2,6-Dimethylaniline Hydrochloride: Used as a reference standard in pharmacopeial testing due to its well-characterized purity and stability .

Table 2: Physicochemical Data

*Estimated based on analogous structures.

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method for synthesizing N-(2-ethoxyethyl)-2,6-dimethylaniline involves reductive alkylation of 2,6-dimethylaniline with 2-ethoxyacetaldehyde. This approach, adapted from protocols for analogous N-alkylated anilines, employs palladium on carbon (Pd/C) as a catalyst and ammonium formate as an in situ hydrogen donor. The reaction proceeds via imine intermediate formation, followed by reduction to the tertiary amine (Figure 1).

Procedure :

- Activation of Catalyst : Pd/C (0.5 mmol) is suspended in 2-propanol (90 mL) and stirred with ammonium formate (50 mmol) dissolved in water (10 mL) for 5 minutes.

- Substrate Addition : 2,6-Dimethylaniline (5 mmol) and 2-ethoxyacetaldehyde (5 mmol) are introduced to the mixture.

- Reaction Conditions : The solution is stirred at room temperature for 30 minutes, monitored by TLC for completion.

- Workup : The catalyst is filtered via celite, and the solvent is removed under reduced pressure. The crude product is purified by silica gel chromatography (ethyl acetate/cyclohexane).

Key Parameters :

- Solvent System : Aqueous 2-propanol enhances solubility of ammonium formate while maintaining catalyst activity.

- Catalyst Loading : Pd/C at 10 wt% relative to substrate ensures quantitative conversion without over-reduction.

- Stoichiometry : A 1:1 molar ratio of amine to aldehyde minimizes side products like dialkylated species.

Yield and Characterization

This method achieves yields of 82–89% under optimized conditions. Nuclear magnetic resonance (NMR) analysis confirms structural integrity:

- ¹H NMR (400 MHz, CDCl₃) : δ 3.45 (t, J = 7.28 Hz, 2H, OCH₂CH₂), 3.32 (t, J = 7.09 Hz, 2H, NCH₂), 2.68 (s, 6H, Ar-CH₃), 1.57 (qt, J = 7.56 Hz, 2H, CH₂CH₃), 1.04 (t, J = 6.96 Hz, 3H, CH₂CH₃).

Nucleophilic Substitution with 2-Ethoxyethyl Halides

Two-Step Alkylation Strategy

An alternative route involves sequential alkylation of 2,6-dimethylaniline using 2-ethoxyethyl bromide. This method, reported by Fancher et al. (1988), leverages the nucleophilicity of the aromatic amine:

Step 1: Formation of Quaternary Ammonium Salt

2,6-Dimethylaniline is treated with 2-ethoxyethyl bromide in the presence of a base (e.g., K₂CO₃) to form the N-(2-ethoxyethyl) intermediate.

Step 2: Salt Elimination

The ammonium salt is neutralized with aqueous NaOH, liberating the free amine.

Optimization Notes :

Comparative Efficiency

While this method offers straightforward scalability, yields (70–75% ) are modest compared to reductive alkylation due to competing side reactions (e.g., over-alkylation). Purification via distillation or recrystallization is often required.

Friedel-Crafts Alkylation in Ionic Liquid Media

Catalytic System Design

Emerging approaches utilize ionic liquids (e.g., [Bmim]Tf₂N) as green solvents for Friedel-Crafts alkylation. A bifunctional catalyst comprising Pd/Co-N-doped carbon synergizes with 1-amino-methylphosphonic acid (AMPA) to enhance selectivity.

Procedure :

- Electrocatalytic Setup : 2,6-Dimethylaniline, CO₂, and water are reacted under electrochemical conditions (ambient temperature, 1 atm).

- N,N-Dimethylation : CO₂ acts as a carbonyl source, with H⁺ from water facilitating hydrogenation.

- Post-Functionalization : The resulting N,N-dimethyl derivative undergoes ethoxyethylation via standard alkylation.

Advantages :

- Sustainability : Utilizes CO₂ as a C1 building block.

- Selectivity : AMPA suppresses aryl ring substitution, directing reactivity to the amine.

Data Summary of Synthetic Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.